![molecular formula C20H16FN3O3 B3013182 N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941953-85-1](/img/structure/B3013182.png)
N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide" is a structurally complex molecule that may be related to various compounds synthesized and characterized in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar compounds, their synthesis, structural characterization, and potential biological activities. These compounds generally contain aromatic rings, amide groups, and heterocyclic components, which are common features in medicinal chemistry for drug design.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, ester hydrolysis, ring closure, and amidation reactions. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a high-yield method starting from commercially available precursors . Similarly, the synthesis of a novel compound with a pyrido[2,3-d]pyrimidin-6-yl moiety was performed and characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds were confirmed using techniques such as NMR, FT-IR, MS, and X-ray diffraction. For example, the crystal structure and DFT study of a new compound with an imidazo[1,2-a]pyridine moiety were reported, showing consistency between the optimized DFT structure and the X-ray diffraction data . This suggests that a similar approach could be used to analyze the molecular structure of "N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide."
Chemical Reactions Analysis
The papers describe various chemical reactions, including the Suzuki reaction, hydrolysis, and amidation, which are crucial for the synthesis of complex organic compounds . These reactions are often used to introduce specific functional groups or to build the core structure of the target molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds were investigated using DFT calculations, which provided insights into molecular electrostatic potential and frontier molecular orbitals . Additionally, the solubility and biological activity of compounds can be influenced by the presence of specific substituents, as seen in the structure-activity relationship studies of N-aryl-9-oxo-9H-fluorene-1-carboxamides . These analyses are important for understanding the behavior of the compound in biological systems and for predicting its potential as a therapeutic agent.
Applications De Recherche Scientifique
Discovery and Clinical Potential The research on N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide and similar compounds has primarily focused on their potential as selective inhibitors for various kinases within the Met kinase superfamily. Such inhibitors have demonstrated significant promise in preclinical studies for their efficacy in treating certain types of cancers. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. One of these analogues showed complete tumor stasis in a human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Antibacterial Activity Research into pyridonecarboxylic acids and their analogues, including N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide, has revealed their potential as antibacterial agents. The synthesis and evaluation of various analogues have led to the identification of compounds with significant in vitro and in vivo antibacterial activities. These findings support the potential of such compounds for further development as therapeutic agents against bacterial infections (Egawa et al., 1984).
Polymer Science Applications The compound and its structural analogues have also found applications in polymer science. For example, aromatic polyamides derived from related compounds have been synthesized, showing excellent solubility in organic solvents and forming transparent, flexible films. These materials exhibit high glass transition temperatures and thermal stability, making them suitable for advanced material applications (Hsiao et al., 1999).
Anticonvulsant Properties Further studies have investigated the anticonvulsant properties of enaminones related to N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide. The crystal structures of several anticonvulsant enaminones have been determined, contributing to our understanding of their potential therapeutic applications in treating epilepsy and other seizure disorders (Kubicki et al., 2000).
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-16-3-1-2-13(10-16)11-24-12-15(6-9-18(24)25)20(27)23-17-7-4-14(5-8-17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFXLOXHDSINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

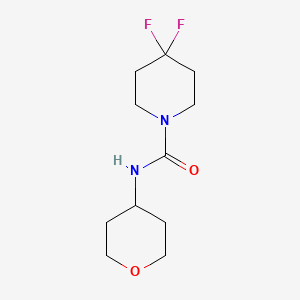
![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)
![6-Bromo-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3013101.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate](/img/structure/B3013104.png)
![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)
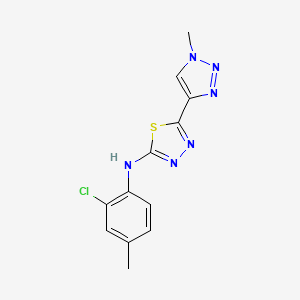
![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)
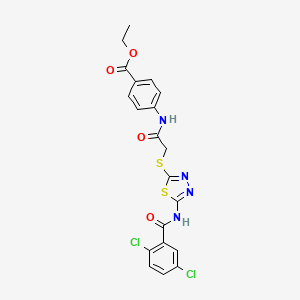
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-phenoxybenzamide hydrochloride](/img/structure/B3013110.png)
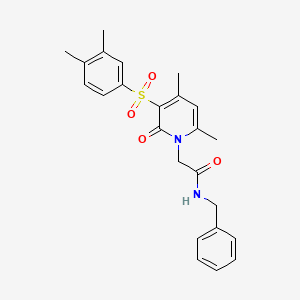

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)
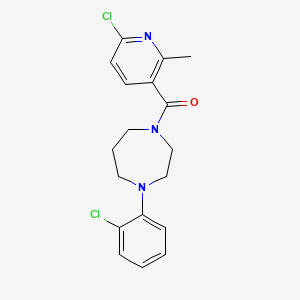
![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)